3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine
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Overview
Description
3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .
Preparation Methods
The synthesis of 3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine can be achieved through various synthetic routes. One efficient approach involves the use of Suzuki–Miyaura cross-coupling reactions, starting with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a key intermediate . Another method includes the regioselective synthesis using solvent-free sequential multicomponent reactions of hydrazine hydrate, 2-(arylhydrazono)malononitrile with unsymmetrical β-diketones . Industrial production methods often involve Pd-catalyzed synthesis and olefin metathesis reactions to achieve the desired structural modifications .
Chemical Reactions Analysis
3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include NaOMe, ethyl 4,4,4-trifluoro-2-butynoate, and 3-aminopyrazole . Major products formed from these reactions include regioisomers and functionalized derivatives that exhibit enhanced photophysical properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its anticancer potential and enzymatic inhibitory activity . It has also been identified as a strategic compound for optical applications due to its tunable photophysical properties . Additionally, it is used in the development of fluorescent molecules for studying intracellular processes and chemosensors . In material science, its significant photophysical properties make it an attractive candidate for organic light-emitting devices and bio-macromolecular interactions .
Mechanism of Action
The mechanism of action of 3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine involves its interaction with various molecular targets and pathways. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell proliferation . It also exhibits inhibitory activity against checkpoint kinase 1 (Chk1), BRAF kinase, and Aurora-A kinase, making it a potential anticancer agent . The compound’s ability to inhibit these kinases leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyridine include other pyrazolo[1,5-a]pyrimidine derivatives such as 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidines and 5-difluoromethyl-7-difluoromethyl pyrazolo[1,5-a]pyrimidines . These compounds share similar structural motifs but differ in their functional groups and substitution patterns, which influence their photophysical properties and biological activities . The uniqueness of this compound lies in its trifluoromethyl group, which enhances its stability and bioactivity .
Properties
IUPAC Name |
2-methyl-5-pyridin-3-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c1-8-5-12-18-10(9-3-2-4-17-7-9)6-11(13(14,15)16)20(12)19-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWOUOWTGDLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CN=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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